2-Methylimidazo[5,1-b]thiazole
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Overview
Description
Imidazo[5,1-b]thiazole, 2-methyl- is a heterocyclic compound that features a fused ring system combining an imidazole and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[5,1-b]thiazole derivatives typically involves the reaction of 2-aminothiazoles with various electrophiles. One common method includes the reaction of 2-aminothiazole with phenacyl bromides in the presence of a base such as potassium carbonate . Another approach involves the use of microwave irradiation to facilitate the reaction between 2-aminothiazoles and α-bromoketones, resulting in high yields .
Industrial Production Methods: Industrial production methods for imidazo[5,1-b]thiazole derivatives often employ green chemistry principles. For example, the use of polyethylene glycol (PEG-400) as a reaction medium and catalyst under microwave irradiation has been reported to be an efficient and environmentally friendly method .
Chemical Reactions Analysis
Types of Reactions: Imidazo[5,1-b]thiazole, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[5,1-b]thiazole derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Imidazo[5,1-b]thiazole, 2-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of imidazo[5,1-b]thiazole, 2-methyl- involves its interaction with various molecular targets. For instance, some derivatives have been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to the disruption of bacterial cell wall synthesis . In cancer cells, certain imidazo[5,1-b]thiazole derivatives induce apoptosis by activating caspases and causing mitochondrial membrane depolarization .
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole: Another isomeric form with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its antituberculosis properties.
Thiazole derivatives: These compounds share the thiazole ring and exhibit various biological activities, including antimicrobial and anticancer properties.
Uniqueness: Imidazo[5,1-b]thiazole, 2-methyl- is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its distinct biological activities. Its ability to selectively inhibit certain enzymes and induce apoptosis in cancer cells makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H6N2S |
---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
2-methylimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H6N2S/c1-5-3-8-4-7-2-6(8)9-5/h2-4H,1H3 |
InChI Key |
PLXOIVHYYLFHNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=NC=C2S1 |
Origin of Product |
United States |
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